Dacomitinib-d10

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H25ClFN5O2 |

|---|---|

Molecular Weight |

480.0 g/mol |

IUPAC Name |

(E)-N-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]-4-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)but-2-enamide |

InChI |

InChI=1S/C24H25ClFN5O2/c1-33-22-14-20-17(24(28-15-27-20)29-16-7-8-19(26)18(25)12-16)13-21(22)30-23(32)6-5-11-31-9-3-2-4-10-31/h5-8,12-15H,2-4,9-11H2,1H3,(H,30,32)(H,27,28,29)/b6-5+/i2D2,3D2,4D2,9D2,10D2 |

InChI Key |

LVXJQMNHJWSHET-BPMCBVMYSA-N |

Isomeric SMILES |

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C/C=C/C(=O)NC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl)OC)([2H])[2H])([2H])[2H])[2H] |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)C=CCN4CCCCC4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Dacomitinib-d10: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, and the physicochemical, and biological properties of Dacomitinib-d10. The information is intended for researchers, scientists, and professionals involved in drug development and analytical sciences.

Chemical Structure and Identification

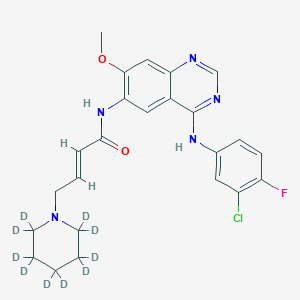

This compound is the deuterated analog of Dacomitinib, a second-generation, irreversible pan-HER (Human Epidermal Growth Factor Receptor) family tyrosine kinase inhibitor. The deuterium labeling is strategically placed on the piperidine ring, which is a common site for metabolic activity. This isotopic substitution makes this compound an ideal internal standard for mass spectrometry-based quantitative analysis of Dacomitinib in biological matrices.

Chemical Structure:

The chemical structure of this compound is identical to that of Dacomitinib, with the exception of the ten hydrogen atoms on the piperidine ring being replaced by deuterium atoms.

IUPAC Name: (2E)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)-4-(piperidin-1-yl-d10)but-2-enamide.[1]

CAS Number: While a specific CAS number for this compound is not consistently provided by commercial vendors, the CAS number for the parent compound, Dacomitinib, is 1110813-31-4.[2]

Molecular Formula: C₂₄H₁₅D₁₀ClFN₅O₂[1]

Physicochemical and Pharmacokinetic Properties

The following tables summarize the key physicochemical and pharmacokinetic properties of Dacomitinib. The properties of this compound are expected to be very similar, with minor variations due to the kinetic isotope effect of deuterium substitution.

Table 1: Physicochemical Properties of Dacomitinib

| Property | Value | Reference |

| Molecular Weight | 469.94 g/mol | [3] |

| Appearance | White to pale yellow powder | |

| Melting Point | 184-187 °C | [2] |

| Solubility | Insoluble in water, soluble in DMSO (12.5 mg/mL) | [3] |

| logP | 3.92 | [2] |

| pKa | Not available |

Table 2: Pharmacokinetic Properties of Dacomitinib

| Property | Value | Reference |

| Bioavailability | 80% | |

| Protein Binding | 98% | |

| Metabolism | Primarily hepatic via CYP2D6 and CYP3A4 | |

| Elimination Half-life | 70 hours | |

| Excretion | 79% in feces (20% as unchanged drug), 3% in urine (<1% as unchanged drug) |

Mechanism of Action and Signaling Pathway

Dacomitinib is an irreversible inhibitor of the tyrosine kinase activity of the HER family of receptors, including EGFR (HER1), HER2, and HER4.[4] By covalently binding to a cysteine residue in the ATP-binding pocket of the receptor, Dacomitinib blocks the downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation. The two primary signaling cascades inhibited by Dacomitinib are the RAS-RAF-MEK-ERK pathway and the PI3K-AKT-mTOR pathway.

Caption: this compound inhibits the EGFR/HER2 signaling pathways.

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step experimental protocol for the synthesis of this compound is not publicly available and is likely proprietary information. However, the general strategy for the synthesis of deuterated compounds involves the use of deuterated reagents and solvents at specific steps of the synthesis of the parent compound.

Based on the synthesis of Dacomitinib, the deuteration of the piperidine ring in this compound would likely be achieved by using deuterated piperidine in the final steps of the synthesis. The overall synthesis of Dacomitinib typically involves a multi-step process starting from 2-amino-4-fluorobenzoic acid, which undergoes cyclization, nitration, reduction, amidation, and methoxylation reactions to form the core quinazoline structure. This is followed by coupling with the appropriate side chains. To produce this compound, piperidine-d10 would be introduced during the formation of the butenamide side chain.

Analytical Method for Quantification

This compound is primarily used as an internal standard for the quantification of Dacomitinib in biological samples by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The following is a representative experimental protocol based on published methods.

4.2.1. Sample Preparation (Protein Precipitation)

-

To a 100 µL aliquot of plasma sample, add 20 µL of this compound internal standard solution (concentration to be optimized based on the expected concentration range of the analyte).

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.

4.2.2. LC-MS/MS Conditions

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 10% to 90% Mobile Phase B over a few minutes, followed by a re-equilibration step. The exact gradient profile should be optimized for best separation.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Dacomitinib: The precursor ion [M+H]⁺ is m/z 470.2, and a characteristic product ion is monitored (e.g., m/z 112.1).

-

This compound: The precursor ion [M+H]⁺ is m/z 480.2, and a corresponding characteristic product ion is monitored.

-

-

Instrument Parameters: Source temperature, ion spray voltage, and collision energy should be optimized for maximum sensitivity for both the analyte and the internal standard.

-

Caption: A typical workflow for the quantification of Dacomitinib using this compound.

Conclusion

This compound is a critical tool for the accurate and precise quantification of Dacomitinib in pharmacokinetic and drug metabolism studies. Its chemical and physical properties are nearly identical to its non-deuterated counterpart, allowing it to serve as an excellent internal standard. Understanding its structure, properties, and the signaling pathways it affects is essential for researchers in the field of oncology drug development. This guide provides a foundational understanding of these key aspects to support further research and application.

References

Dacomitinib-d10 certificate of analysis for research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analytical methodologies and biological context for Dacomitinib-d10, a deuterated internal standard for the potent, irreversible pan-HER tyrosine kinase inhibitor, Dacomitinib. This document is intended to support research and development activities by providing detailed experimental protocols and summarizing key analytical data.

Introduction to Dacomitinib

Dacomitinib is a second-generation tyrosine kinase inhibitor (TKI) that irreversibly binds to the kinase domains of the human epidermal growth factor receptor (HER) family, including EGFR (HER1), HER2, and HER4.[1][2] This targeted action inhibits autophosphorylation of the tyrosine kinase, leading to a reduction in tumor growth.[2] It is primarily indicated for the first-line treatment of patients with metastatic non-small cell lung cancer (NSCLC) harboring EGFR exon 19 deletion or exon 21 L858R substitution mutations.[1][3] this compound serves as a stable isotope-labeled internal standard for quantitative analysis in various biological matrices, crucial for pharmacokinetic and metabolic studies.[4][5]

Analytical Data and Specifications

While a specific Certificate of Analysis for this compound is proprietary to the manufacturer, publicly available data from suppliers and research literature provide typical analytical specifications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₄H₁₅D₁₀ClFN₅O₂ | [6] |

| Molecular Weight | 480.0 g/mol | [5] |

| Appearance | White to off-white solid | [5] |

| Solubility | Soluble in DMSO, slightly soluble in water | [5] |

| Purity (by HPLC) | ≥99% | [7] |

| Isotopic Enrichment | >99% Deuterium | N/A |

Table 2: Summary of Analytical Methods for Dacomitinib Quantification

| Method | Matrix | Instrumentation | Key Parameters | Reference |

| RP-HPLC-UV | Bulk Drug/Formulations | Agilent ZORBAX Eclipse C18 column (250x4.6 mm, 5 µm) | Mobile Phase: 0.1M Sodium Perchlorate (pH 5.6):Acetonitrile (20:80 v/v), Flow Rate: 1.0 mL/min, Detection: 253 nm | [8][9] |

| RP-HPLC-UV | Pharmaceutical Dosage Form | Kromasil C18 Column (250 x 4.6 mm, 5µm) | Mobile Phase: 0.2% Triethylamine (pH 3.0):Acetonitrile (70:30), Flow Rate: 1 mL/min, Detection: 260 nm | [10] |

| LC-MS/MS | Rat Liver Microsomes | Reversed-phase C18 column | Mobile Phase: Isocratic, Detection: MRM (470.1→319 and 470.1→124) | [11][12] |

| LC-MS/MS | Human Plasma | ACE Excel C18 column (2.1 mm × 50.0 mm, 5 µm) | Mobile Phase: Gradient elution with 5 mM ammonium acetate in 0.1% formic acid and acetonitrile, Detection: MRM (470.4 → 385.0) | [13] |

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment

This method is suitable for determining the purity of Dacomitinib and its deuterated analog in bulk materials and pharmaceutical formulations.

Instrumentation:

-

HPLC system with a UV detector

-

Agilent ZORBAX Eclipse C18 column (250×4.6 mm; 5 µm particle size)[8][9]

Reagents:

-

Acetonitrile (HPLC grade)

-

Sodium perchlorate (analytical grade)

-

Water (HPLC grade)

-

Orthophosphoric acid (for pH adjustment)

Procedure:

-

Mobile Phase Preparation: Prepare a 0.1M sodium perchlorate solution in water and adjust the pH to 5.6 with orthophosphoric acid. The mobile phase consists of this buffer and acetonitrile in a 20:80 (v/v) ratio.[8][9]

-

Standard Solution Preparation: Accurately weigh and dissolve this compound in the mobile phase to a final concentration of 100 µg/mL.[8]

-

Sample Preparation: For bulk powder, dissolve an accurately weighed amount in the mobile phase to a similar concentration as the standard. For tablets, crush a tablet, dissolve the powder equivalent to 10 mg of Dacomitinib in 10 mL of methanol, filter through a 0.45 µm membrane, and dilute to the standard concentration with the mobile phase.[8]

-

Chromatographic Conditions:

-

Analysis: Inject the standard and sample solutions into the HPLC system. The retention time for Dacomitinib is approximately 5.8 minutes under these conditions.[8][9] Purity is determined by comparing the peak area of the analyte to the total peak area of all components.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification in Biological Matrices

This method provides high sensitivity and selectivity for the quantification of Dacomitinib and its metabolites in complex biological samples like plasma or liver microsomes.

Instrumentation:

-

LC-MS/MS system with a triple quadrupole mass spectrometer

-

Reversed-phase C18 column (e.g., ACE Excel C18, 2.1 mm × 50.0 mm, 5 µm)[13]

Reagents:

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Water (LC-MS grade)

-

This compound (as internal standard)

Procedure:

-

Mobile Phase Preparation:

-

Standard and Internal Standard Preparation: Prepare stock solutions of Dacomitinib and this compound in DMSO. Serially dilute the Dacomitinib stock with the mobile phase to create calibration standards. Prepare a working solution of the internal standard (this compound).[12]

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma or microsome sample, add 200 µL of acetonitrile containing the internal standard.[12]

-

Vortex to mix and centrifuge to precipitate proteins.[12]

-

Transfer the supernatant to a clean tube, evaporate to dryness under nitrogen, and reconstitute in the initial mobile phase composition.[13]

-

-

Chromatographic Conditions:

-

Flow rate: 0.4 mL/min

-

Injection volume: 2 µL[12]

-

Gradient elution: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, and then re-equilibrating to the initial conditions. The total run time is typically around 4 minutes.[13]

-

-

Mass Spectrometry Conditions:

Mechanism of Action and Signaling Pathways

Dacomitinib exerts its therapeutic effect by irreversibly inhibiting the tyrosine kinase activity of the HER family of receptors.[14] This blocks downstream signaling pathways that are crucial for cancer cell proliferation, survival, and differentiation.[14] The primary targets are EGFR and HER2.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth and survival. Ligand binding to EGFR triggers receptor dimerization and autophosphorylation, initiating a cascade of intracellular signaling events.[15]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. bccancer.bc.ca [bccancer.bc.ca]

- 3. biomarker.onclive.com [biomarker.onclive.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Buy this compound (EVT-12556396) [evitachem.com]

- 6. Dacomitinib Impurity 2-d10 | Axios Research [axios-research.com]

- 7. selleckchem.com [selleckchem.com]

- 8. sdiarticle4.com [sdiarticle4.com]

- 9. researchgate.net [researchgate.net]

- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 11. Validated LC-MS/MS assay for quantification of the newly approved tyrosine kinase inhibitor, dacomitinib, and application to investigating its metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Validated LC-MS/MS assay for quantification of the newly approved tyrosine kinase inhibitor, dacomitinib, and application to investigating its metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Simultaneous determination of dacomitinib and its major metabolite, O-desmethyl dacomitinib in human plasma by LC-MS/MS and its application to clinical testing in patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. What is the mechanism of Dacomitinib? [synapse.patsnap.com]

- 15. ClinPGx [clinpgx.org]

A Technical Guide to Dacomitinib-d10 for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Dacomitinib-d10, a deuterated analog of the potent, irreversible pan-ErbB tyrosine kinase inhibitor, Dacomitinib. This document is intended for laboratory professionals engaged in preclinical and clinical research, offering comprehensive data on its commercial availability, key properties, and detailed experimental protocols for its application, particularly in pharmacokinetic studies.

Introduction to Dacomitinib and its Deuterated Analog

Dacomitinib is a second-generation tyrosine kinase inhibitor (TKI) that irreversibly binds to the epidermal growth factor receptor (EGFR/HER1), as well as HER2 and HER4, members of the ErbB family of receptor tyrosine kinases.[1] This irreversible binding leads to sustained inhibition of downstream signaling pathways crucial for cell proliferation and survival, making it an effective therapeutic agent in cancers with activating EGFR mutations, such as non-small cell lung cancer (NSCLC).[1]

This compound is a stable isotope-labeled version of Dacomitinib, where ten hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for quantitative bioanalytical assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), used to determine the concentration of Dacomitinib in biological matrices.[2][3] The increased mass of this compound allows for its clear differentiation from the unlabeled drug in mass spectrometric analysis, ensuring accurate quantification in pharmacokinetic and drug metabolism studies.

Commercial Suppliers and Product Specifications

This compound is available for laboratory use from several commercial suppliers. The following table summarizes key product specifications from prominent vendors. Researchers are advised to request a certificate of analysis for lot-specific details.

| Supplier | Catalog Number | Purity | Isotopic Enrichment | Formulation |

| MedChemExpress | HY-13272S3 | >98% | Not specified | Solid |

| EvitaChem | EVT-12556396 | Not specified | Not specified | Solid |

| Tocris Bioscience | Not Available | Not Available | Not Available | Not Available |

| LKT Labs | Not Available | Not Available | Not Available | Not Available |

| RayBiotech | Not Available | Not Available | Not Available | Not Available |

Quantitative Data

The following table summarizes the key quantitative data for Dacomitinib and its deuterated analog.

| Parameter | Value | Reference |

| Dacomitinib IC50 (EGFR) | 6.0 nM | [4] |

| Dacomitinib IC50 (HER2/ERBB2) | 45.7 nM | [4] |

| Dacomitinib IC50 (HER4/ERBB4) | 73.7 nM | [4] |

| This compound Molecular Weight | 480.00 g/mol | |

| Dacomitinib Molecular Weight | 469.94 g/mol |

Dacomitinib Signaling Pathway

Dacomitinib exerts its therapeutic effect by irreversibly inhibiting the tyrosine kinase activity of the ErbB family of receptors. Upon ligand binding, these receptors dimerize and autophosphorylate, initiating downstream signaling cascades that promote cell proliferation, survival, and migration. Dacomitinib covalently binds to a cysteine residue in the ATP-binding pocket of these receptors, blocking their kinase activity and subsequent signaling. The primary pathways affected are the RAS-RAF-MEK-ERK and the PI3K-AKT pathways.

Caption: Dacomitinib's mechanism of action.

Experimental Protocols

Quantification of Dacomitinib in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a validated method for the determination of Dacomitinib in human plasma.[2][3]

5.1.1 Materials and Reagents

-

Dacomitinib reference standard

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Ammonium formate

-

Formic acid

-

Ultrapure water

-

Human plasma (with anticoagulant)

5.1.2 Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source

5.1.3 Chromatographic Conditions

-

Column: C18 analytical column (e.g., Discovery C18, 10 cm × 4.6 mm, 5 μm)[2]

-

Mobile Phase A: 5 mM Ammonium formate in 0.1% formic acid in water[3]

-

Mobile Phase B: Acetonitrile[3]

-

Flow Rate: 0.8 mL/min[2]

-

Gradient: Optimized for separation of Dacomitinib and this compound

-

Injection Volume: 10 µL

5.1.4 Mass Spectrometric Conditions

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

5.1.5 Sample Preparation (Liquid-Liquid Extraction)

-

To 100 µL of plasma sample, add 50 µL of this compound internal standard solution (50 ng/mL in methanol).[3]

-

Vortex for 30 seconds.

-

Add 250 µL of acetonitrile.[3]

-

Vortex for 3 minutes.

-

Centrifuge at 4000 rpm for 10 minutes at 4°C.[3]

-

Transfer 200 µL of the supernatant to a clean tube.

-

Add 100 µL of ultrapure water and vortex for 1 minute.[3]

-

Inject 10 µL into the LC-MS/MS system.

5.1.6 Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of Dacomitinib to this compound against the concentration of Dacomitinib standards.

-

Determine the concentration of Dacomitinib in the plasma samples from the calibration curve.

Caption: LC-MS/MS analytical workflow.

Determination of Isotopic Enrichment

The isotopic purity of this compound is a critical parameter for its use as an internal standard. High-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the recommended methods for this determination.

5.2.1 High-Resolution Mass Spectrometry (HR-MS) Method

-

Prepare a solution of this compound in a suitable solvent (e.g., methanol).

-

Infuse the solution directly into a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Acquire the full scan mass spectrum in the region of the molecular ion.

-

Determine the relative intensities of the isotopic peaks corresponding to the unlabeled (d0) to the fully labeled (d10) species.

-

Calculate the isotopic enrichment by comparing the observed isotopic distribution to the theoretical distribution.

5.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy Method

-

Dissolve a known amount of this compound in a deuterated solvent (e.g., DMSO-d6).

-

Acquire a high-resolution 1H NMR spectrum.

-

The absence or significant reduction of signals at the positions where protons have been replaced by deuterium confirms the isotopic labeling.

-

Integration of the remaining proton signals relative to a known internal standard can provide a quantitative measure of isotopic enrichment.

Conclusion

This compound is an essential tool for researchers in the field of oncology and drug development. Its use as an internal standard in LC-MS/MS assays allows for the accurate and precise quantification of Dacomitinib in biological samples, which is fundamental for pharmacokinetic, bioavailability, and drug metabolism studies. This guide provides a foundational understanding of this compound, its commercial sources, and detailed protocols to facilitate its effective implementation in the laboratory. For optimal results, it is imperative to obtain lot-specific certificates of analysis from the supplier and to validate all analytical methods according to established regulatory guidelines.

References

- 1. Bioequivalence study of dacomitinib and Vizimpro® in healthy Chinese volunteers under fasting and fed conditions: A randomized, open‐label, single‐dose, crossover trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Simultaneous determination of dacomitinib and its major metabolite, O-desmethyl dacomitinib in human plasma by LC-MS/MS and its application to clinical testing in patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Validated LC-MS/MS assay for quantification of the newly approved tyrosine kinase inhibitor, dacomitinib, and application to investigating its metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Workhorse: A Technical Guide to Deuterium-Labeled Internal Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the world of quantitative mass spectrometry, achieving accurate and reproducible results is paramount. This is especially true in regulated environments like drug development, where the precision of analytical data can directly impact project timelines and regulatory submissions. Among the tools available to the modern scientist, the deuterium-labeled internal standard (IS) stands out as a critical component for robust and reliable bioanalysis. This in-depth technical guide explores the core principles, practical applications, and critical considerations for the effective use of deuterium-labeled internal standards in mass spectrometry.

The Fundamental Role of Internal Standards in Mitigating Variability

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful technique for the quantification of analytes in complex biological matrices such as plasma, urine, and tissue homogenates. However, the analytical process is susceptible to various sources of error that can compromise the accuracy and precision of the results. These include:

-

Matrix Effects: Co-eluting endogenous or exogenous compounds in the biological matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.

-

Sample Preparation Variability: Inconsistent recovery of the analyte during extraction, evaporation, and reconstitution steps can introduce significant error.

-

Instrumental Drift: Fluctuations in the performance of the LC and MS systems over time can affect the analyte signal.

An internal standard is a compound with physicochemical properties similar to the analyte of interest that is added at a known concentration to all samples, including calibration standards and quality controls, before sample processing. By monitoring the ratio of the analyte signal to the internal standard signal, these sources of variability can be effectively normalized, leading to more accurate and precise quantification.

Why Deuterium Labeling? The Advantages of Stable Isotope Labeled Standards

While structurally similar analog compounds can be used as internal standards, stable isotope-labeled (SIL) internal standards, particularly those labeled with deuterium (²H or D), are considered the "gold standard" in quantitative bioanalysis. The key advantages of using a deuterium-labeled IS include:

-

Near-Identical Physicochemical Properties: Deuterium is a stable, non-radioactive isotope of hydrogen. Replacing one or more hydrogen atoms in the analyte molecule with deuterium results in a compound that is chemically almost identical to the analyte. This ensures that the IS and the analyte behave similarly during sample preparation, chromatography, and ionization.

-

Co-elution with the Analyte: Ideally, the deuterium-labeled IS co-elutes with the unlabeled analyte. This is crucial for compensating for matrix effects, as both compounds experience the same degree of ion suppression or enhancement at the same retention time.

-

Mass Differentiation: The mass difference between the deuterated IS and the analyte allows for their simultaneous detection and quantification by the mass spectrometer without spectral overlap.

The use of a deuterium-labeled IS can significantly improve the robustness and reliability of a bioanalytical method, a fact supported by regulatory bodies like the European Medicines Agency (EMA), which has noted that over 90% of submissions to their agency incorporate SIL-IS in supportive assay validations.[1]

Quantitative Data on the Impact of Deuterium-Labeled Internal Standards

The theoretical advantages of using deuterium-labeled internal standards are borne out by experimental data. The following tables summarize quantitative data from various studies, highlighting the improvements in assay performance when using a deuterium-labeled IS compared to a structural analog or no internal standard.

| Analyte | Internal Standard Type | Concentration (ng/mL) | Accuracy (%) | Precision (%) |

| D-24851 | Analog IS | 1 | 102.3 | 5.6 |

| 10 | 101.5 | 2.8 | ||

| 100 | 100.8 | 1.9 | ||

| D-24851 | No IS | 1 | 115.7 | 12.4 |

| 10 | 105.1 | 8.7 | ||

| 100 | 102.3 | 5.1 | ||

| D-24851 | Deuterium-Labeled IS | 1 | 100.5 | 3.2 |

| 10 | 100.2 | 1.5 | ||

| 100 | 100.1 | 0.9 | ||

| Data adapted from Wieling et al. This table demonstrates the superior accuracy and precision achieved with a deuterium-labeled internal standard. |

| Analyte | Internal Standard Type | Mean Bias (%) | Standard Deviation of Bias (%) |

| Kahalalide F | Analog IS | 96.8 | 8.6 |

| Kahalalide F | Deuterium-Labeled IS | 100.3 | 7.6 |

| Data from a study on the marine anticancer agent kahalalide F, showing improved accuracy and precision with a SIL internal standard.[2][3] |

| Analyte | Internal Standard Type | Inter-patient Assay Imprecision (CV%) |

| Sirolimus | Structural Analog (DMR) | 7.6 - 9.7 |

| Sirolimus | Deuterium-Labeled (SIR-d3) | 2.7 - 5.7 |

| Data from a study on the immunosuppressant sirolimus, demonstrating reduced inter-patient variability with a deuterium-labeled internal standard.[4][5] |

| Analyte | Internal Standard | LLOQ (ng/mL) | Analytical Recovery (%) | Total CV (%) |

| Everolimus | Structural Analog (32-desmethoxyrapamycin) | 1.0 | 98.3 - 108.1 | 4.3 - 7.2 |

| Everolimus | Deuterium-Labeled (everolimus-d4) | 1.0 | 98.3 - 108.1 | 4.3 - 7.2 |

| Comparison of a deuterated and an analog internal standard for the quantification of everolimus, showing comparable performance in this specific case, though the deuterated standard offered a better slope in comparison with an independent method.[5] |

Experimental Protocols: A Practical Guide

The successful implementation of deuterium-labeled internal standards relies on well-defined and validated experimental protocols. Below are detailed methodologies for key experimental procedures.

General Bioanalytical Workflow using Deuterium-Labeled Internal Standards

A typical bioanalytical workflow involves several key stages, from sample receipt to data analysis. The inclusion of a deuterium-labeled internal standard is a critical step in ensuring the quality of the final data.

Caption: General bioanalytical workflow incorporating a deuterium-labeled internal standard.

Detailed Protocol for Solid-Phase Extraction (SPE) using Oasis HLB

Solid-phase extraction is a widely used technique for sample clean-up and concentration. The following protocol is a simplified, 3-step method using the Oasis HLB (Hydrophilic-Lipophilic Balanced) sorbent, which is suitable for a wide range of analytes.[6][7]

Materials:

-

Oasis HLB µElution Plate or 1 cc cartridges

-

Human plasma samples

-

Deuterium-labeled internal standard stock solution

-

Methanol (MeOH)

-

Acetonitrile (ACN)

-

Formic Acid (FA)

-

Deionized water

-

Positive pressure manifold or vacuum manifold

Protocol:

-

Sample Pre-treatment:

-

Thaw plasma samples at room temperature.

-

Vortex mix the samples for 10 seconds.

-

To 100 µL of plasma, add 10 µL of the deuterium-labeled internal standard working solution.

-

Vortex mix for 10 seconds.

-

Add 200 µL of 4% phosphoric acid in water and vortex mix. This step helps to precipitate proteins and adjust the pH.

-

-

Solid-Phase Extraction (3-Step Protocol):

-

Load: Directly load the pre-treated plasma sample onto the Oasis HLB plate or cartridge. Apply gentle vacuum or positive pressure to pull the sample through the sorbent bed.

-

Wash: Wash the sorbent with 200 µL of 5% methanol in water to remove salts and other polar interferences.

-

Elute: Elute the analyte and the internal standard with 2 x 50 µL of acetonitrile. Collect the eluate in a clean collection plate or tube.

-

-

Post-Elution:

-

Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

-

Vortex mix to ensure complete dissolution.

-

The sample is now ready for injection into the LC-MS/MS system.

-

LC-MS/MS Analysis of Immunosuppressants

The following is a representative LC-MS/MS method for the simultaneous quantification of several immunosuppressant drugs in plasma, adapted from Buchwald et al.[2][8]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

LC Conditions:

-

Column: C18-phenyl-hexyl column

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A linear gradient from 10% B to 90% B over 3 minutes.

-

Flow Rate: 0.5 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding deuterium-labeled internal standard.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Cyclosporine A | 1202.8 | 1184.8 |

| Cyclosporine A-d4 (IS) | 1206.8 | 1188.8 |

| Tacrolimus | 821.5 | 768.5 |

| Tacrolimus-¹³C-d₂ (IS) | 824.5 | 771.5 |

| Sirolimus | 931.6 | 864.6 |

| Sirolimus-¹³C-d₃ (IS) | 935.6 | 868.6 |

| Everolimus | 975.6 | 908.6 |

| Everolimus-d4 (IS) | 979.6 | 912.6 |

| Mycophenolic Acid | 321.1 | 191.1 |

| Mycophenolic Acid-d3 (IS) | 324.1 | 194.1 |

This table provides example MRM transitions. Actual values may need to be optimized for the specific instrument used.

Critical Considerations and Potential Pitfalls

While deuterium-labeled internal standards are powerful tools, their effective use requires an understanding of potential challenges.

The Isotope Effect: Chromatographic Separation of Analyte and IS

A phenomenon known as the "isotope effect" can sometimes lead to a slight chromatographic separation of the deuterium-labeled IS from the unlabeled analyte. This is because the C-D bond is slightly stronger and less polar than the C-H bond. This can result in the deuterated compound having a slightly shorter retention time on a reversed-phase column.[9]

If the analyte and IS do not perfectly co-elute, they may experience different degrees of matrix effects, which can compromise the accuracy of the quantification. This is particularly problematic in "dirty" samples where the matrix effect profile changes rapidly across the chromatographic peak.

Caption: The impact of the isotope effect on accurate quantification.

To mitigate the impact of the isotope effect, it is crucial to:

-

Optimize Chromatography: Develop chromatographic methods with sufficient resolution to separate the analyte from matrix interferences, but that still allow for near-perfect co-elution of the analyte and IS.

-

Use Heavier Isotopes: In some cases, using internal standards labeled with ¹³C or ¹⁵N can be advantageous as they are less prone to chromatographic shifts. However, these are often more expensive and synthetically challenging to produce.

Stability of the Deuterium Label: The Risk of Back-Exchange

The position of the deuterium label within the molecule is critical to its stability. Deuterium atoms on heteroatoms (O, N, S) or on carbon atoms adjacent to carbonyl groups can be susceptible to exchange with protons from the solvent, a process known as back-exchange.[10] This can be influenced by the pH of the solution.

If back-exchange occurs, the mass of the internal standard will change, leading to a decrease in its signal and an overestimation of the analyte concentration. Therefore, it is essential to:

-

Strategically Position the Label: During the synthesis of the deuterated IS, the labels should be placed in chemically stable positions.

-

Evaluate Stability: The stability of the deuterium-labeled IS should be thoroughly evaluated during method development under various conditions, including different pH values and storage temperatures.

Bioanalytical Method Validation Workflow

The use of deuterium-labeled internal standards is a key component of a validated bioanalytical method. The International Council for Harmonisation (ICH) M10 guideline provides a framework for the validation of bioanalytical methods.

Caption: Key components of a bioanalytical method validation workflow according to ICH M10 guidelines.

Application in Pharmacokinetic Studies

Deuterium-labeled internal standards are indispensable in pharmacokinetic (PK) studies, which aim to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.

Caption: A typical workflow for a pharmacokinetic study utilizing deuterium-labeled internal standards.

Conclusion

Deuterium-labeled internal standards are a cornerstone of modern quantitative mass spectrometry. Their ability to mimic the behavior of the analyte of interest provides an unparalleled level of accuracy and precision, which is essential for making critical decisions in drug development and other scientific disciplines. While there are potential challenges to their use, a thorough understanding of the principles of isotope effects and label stability, coupled with robust experimental design and validation, will ensure the successful implementation of these invaluable analytical tools. By embracing the use of deuterium-labeled internal standards, researchers can have greater confidence in the quality and reliability of their data, ultimately accelerating the pace of scientific discovery and innovation.

References

- 1. Association between plasma 25-OH vitamin D and testosterone levels in men - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 3. Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mass-spec.stanford.edu [mass-spec.stanford.edu]

- 5. researchgate.net [researchgate.net]

- 6. lcms.cz [lcms.cz]

- 7. waters.com [waters.com]

- 8. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. lcms.labrulez.com [lcms.labrulez.com]

Dacomitinib: A Deep Dive into its Metabolism and Major Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dacomitinib is an irreversible pan-HER tyrosine kinase inhibitor approved for the first-line treatment of metastatic non-small cell lung cancer (NSCLC) with epidermal growth factor receptor (EGFR) exon 19 deletion or exon 21 L858R substitution mutations. A thorough understanding of its metabolic fate is crucial for optimizing its therapeutic efficacy and ensuring patient safety. This technical guide provides a comprehensive overview of the metabolism of dacomitinib, its major metabolites, and the experimental methodologies used in their characterization.

Metabolic Pathways of Dacomitinib

Dacomitinib undergoes extensive metabolism primarily through oxidation and conjugation reactions. The liver is the main site of metabolism, with cytochrome P450 (CYP) enzymes playing a central role.

Phase I Metabolism:

The initial biotransformation of dacomitinib is predominantly mediated by CYP enzymes.

-

O-Demethylation: The most significant metabolic pathway is the O-demethylation of the methoxy group, leading to the formation of its major and pharmacologically active metabolite, O-desmethyl dacomitinib (PF-05199265) . This reaction is primarily catalyzed by CYP2D6 , with minor contributions from CYP2C9 and CYP3A4 .[1][2][3]

-

Piperidine Ring Hydroxylation: In vitro studies using rat liver microsomes have identified hydroxylation of the piperidine ring as another major Phase I metabolic pathway.[2]

-

Other Oxidative Reactions: Additional minor oxidative metabolic pathways observed in preclinical studies include oxidative defluorination, N-dealkylation, oxidative deamination, piperidine ring opening, N-oxygenation, lactam formation, and dehydrogenation.[4]

Reactive Intermediate Formation:

Studies have also characterized the formation of reactive intermediates during dacomitinib metabolism, which could have implications for drug-related toxicities.

-

Aldehyde Intermediate: An aldehyde intermediate is formed via oxidative dealkylation.[2]

-

Iminium Ion Intermediate: An iminium ion intermediate is also generated.[2] The formation of these reactive species has been confirmed through trapping experiments with methoxylamine and potassium cyanide, respectively.[2]

Phase II Metabolism:

Following Phase I reactions, dacomitinib and its metabolites can undergo conjugation to enhance their water solubility and facilitate excretion.

-

Glutathione Conjugation: Glutathione (GSH) conjugation has been identified as a Phase II biotransformation pathway.[3][4]

-

N-acetyl-cysteine Conjugation: The formation of N-acetyl-cysteine conjugates has also been reported.[4]

Below is a diagram illustrating the primary metabolic pathways of dacomitinib.

Caption: Primary metabolic pathways of dacomitinib.

Major Metabolites

The principal circulating metabolite of dacomitinib is O-desmethyl dacomitinib (PF-05199265) . This metabolite is pharmacologically active, exhibiting a similar inhibitory profile to the parent drug.[3]

Quantitative Data

The following tables summarize key quantitative data related to dacomitinib metabolism and pharmacokinetics.

Table 1: Pharmacokinetic Parameters of Dacomitinib and its Major Metabolite PF-05199265 in Healthy Subjects with Normal Hepatic Function (Single 30 mg Oral Dose)

| Parameter | Dacomitinib | PF-05199265 |

| Cmax (ng/mL) | 20.1 (5.2) | 4.5 (1.2) |

| Tmax (hr) | 8.0 (4.0 - 12.0) | 12.0 (8.0 - 24.0) |

| AUCinf (ng*hr/mL) | 1330 (340) | 300 (80) |

| t1/2 (hr) | 60.5 (13.4) | 75.8 (20.1) |

| Data presented as mean (SD) for Cmax, AUCinf, and t1/2, and median (range) for Tmax. Data extracted from a study in subjects with normal hepatic function. |

Table 2: In Vitro Inhibition of Poziotinib Metabolism by Dacomitinib

| Enzyme Source | Metabolite | IC50 (µM) |

| Rat Liver Microsomes (RLM) | M1 (CYP3A4 mediated) | 11.36 |

| M2 (CYP2D6 mediated) | 43.69 | |

| Human Liver Microsomes (HLM) | M1 (CYP3A4 mediated) | 30.49 |

| M2 (CYP2D6 mediated) | 0.34 | |

| Recombinant Human CYP3A4 | M1 | 19.57 |

| Recombinant Human CYP2D6 | M2 | 0.11 |

| IC50 values represent the concentration of dacomitinib required to inhibit 50% of the metabolic activity. M1 and M2 are metabolites of poziotinib.[5] |

Experimental Protocols

This section outlines the general methodologies employed in the study of dacomitinib metabolism.

In Vitro Metabolism using Liver Microsomes

This protocol provides a general framework for assessing the metabolic stability and identifying metabolites of dacomitinib.

1. Incubation:

-

Reaction Mixture: Prepare a reaction mixture containing dacomitinib (e.g., 1-30 µM), liver microsomes (e.g., 0.5-1.0 mg/mL protein), and phosphate buffer (e.g., 50-100 mM, pH 7.4) with a cofactor like MgCl2 (e.g., 3.3 mM).[2][5]

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to equilibrate the temperature.[6]

-

Initiation: Initiate the metabolic reaction by adding a NADPH-regenerating system or NADPH (e.g., 1 mM).[2][6]

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a defined period (e.g., up to 120 minutes).[2]

-

Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.[2][6]

2. Sample Processing:

-

Centrifugation: Centrifuge the terminated reaction mixture to pellet the precipitated proteins.

-

Supernatant Collection: Collect the supernatant containing the parent drug and its metabolites.

-

Concentration/Reconstitution: The supernatant may be evaporated to dryness and reconstituted in a suitable solvent for analysis.

Reactive Metabolite Trapping

This protocol is designed to capture and identify reactive intermediates.

1. Incubation with Trapping Agents:

-

Follow the general in vitro metabolism protocol described above.

-

Include a trapping agent in the incubation mixture.

2. Sample Analysis:

-

Process the samples as described in the general metabolism protocol.

-

Analyze the samples using LC-MS/MS to detect the stable adducts formed between the reactive metabolites and the trapping agents.

LC-MS/MS Analysis for Dacomitinib and Metabolites

A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is essential for the quantification of dacomitinib and its metabolites.

1. Chromatographic Separation:

-

Column: A reverse-phase C18 column is typically used for separation.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate in formic acid) and an organic solvent (e.g., acetonitrile) is commonly employed.[7]

-

Flow Rate: A suitable flow rate is maintained to achieve optimal separation.

2. Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.

-

Detection Mode: Multiple reaction monitoring (MRM) is employed for sensitive and specific quantification of the parent drug and its metabolites.[7] The precursor-to-product ion transitions for dacomitinib and O-desmethyl dacomitinib have been reported as m/z 470.4 → 385.0 and m/z 456.0 → 370.9, respectively.[7]

The following diagram illustrates a general experimental workflow for dacomitinib metabolite identification.

Caption: General workflow for dacomitinib metabolite identification.

Conclusion

Dacomitinib is extensively metabolized, with O-demethylation to the active metabolite PF-05199265 being the predominant pathway, primarily mediated by CYP2D6. A number of other Phase I and Phase II metabolites, as well as reactive intermediates, have been identified through in vitro studies. The provided quantitative data and experimental protocols offer a valuable resource for researchers involved in the development and clinical application of dacomitinib, facilitating a deeper understanding of its disposition and potential for drug-drug interactions. Further investigations into the clinical relevance of the minor metabolites and reactive intermediates are warranted.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Characterization of reactive intermediates formation in dacomitinib metabolism and bioactivation pathways elucidation by LC-MS/MS: in vitro phase I metabolic investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Effect of Hepatic Impairment on the Pharmacokinetics of Dacomitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and Characterization of Dacomitinib Metabolites in Rats by Liquid Chromatography Combined With Q-Exactive-Orbitrap High Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Validated LC-MS/MS assay for quantification of the newly approved tyrosine kinase inhibitor, dacomitinib, and application to investigating its metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Simultaneous determination of dacomitinib and its major metabolite, O-desmethyl dacomitinib in human plasma by LC-MS/MS and its application to clinical testing in patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vitro Kinase Inhibitory Profile of Dacomitinib

For Researchers, Scientists, and Drug Development Professionals

Dacomitinib (PF-00299804) is a second-generation, irreversible small-molecule inhibitor of the human epidermal growth factor receptor (HER or ErbB) family of tyrosine kinases.[1][2] It is a highly selective quinazolone-based compound that forms a covalent bond with cysteine residues within the ATP-binding site of its target kinases, leading to sustained inhibition.[3] This guide provides a detailed overview of Dacomitinib's in vitro kinase inhibitory profile, the experimental methods used for its characterization, and the key signaling pathways it modulates.

Quantitative Kinase Inhibition Profile

Dacomitinib is a potent pan-HER inhibitor, demonstrating high affinity for multiple members of the ErbB receptor family. Its primary targets are EGFR (HER1), HER2, and HER4.[4][1][2] The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the kinase's enzymatic activity in a cell-free assay.

Below is a summary of the reported IC50 values for Dacomitinib against its primary targets.

| Target Kinase | IC50 (nM) | Target Type | Notes |

| EGFR (HER1) | 6.0 | Wild-Type | Potent inhibition of the wild-type receptor.[5][6] |

| HER2 (ErbB2) | 45.7 | Wild-Type | Significant activity against HER2.[5][6] |

| HER4 (ErbB4) | 73.7 | Wild-Type | Activity demonstrated against HER4.[5][6] |

| EGFR (T790M) | ~280 | Resistance Mutant | Effective against the T790M "gatekeeper" resistance mutation in cellular models.[4] |

Note: IC50 values can vary between different assay platforms and experimental conditions.

Experimental Protocols: In Vitro Kinase Assays

The determination of a kinase inhibitor's potency and selectivity relies on robust in vitro kinase assays. These assays measure the transfer of a phosphate group from ATP to a specific substrate by a purified kinase enzyme in the presence of varying concentrations of the inhibitor.

A common methodology for assessing inhibitors like Dacomitinib is a biochemical kinase assay using a plate-based format, such as an ELISA (Enzyme-Linked Immunosorbent Assay).

Principle of a Typical ELISA-based Kinase Assay:

-

Immobilization: 96-well plates are coated with a synthetic peptide or protein substrate that is specific to the kinase of interest (e.g., a poly-Glu-Tyr peptide for EGFR).[5]

-

Kinase Reaction: A reaction mixture is added to each well, containing:

-

The purified recombinant kinase enzyme (e.g., GST-ErbB).

-

ATP (often at a concentration near its Michaelis-Menten constant, Km, to ensure sensitivity).

-

A buffer solution containing necessary cofactors like MgCl₂.[5]

-

Varying concentrations of the test inhibitor (Dacomitinib) or a vehicle control (e.g., DMSO).

-

-

Incubation: The plate is incubated at a controlled temperature (e.g., room temperature) for a specific duration to allow the enzymatic reaction to proceed.[5]

-

Detection: After incubation, the reaction is stopped. The level of substrate phosphorylation is quantified using a specific antibody that recognizes the phosphorylated form of the substrate. This primary antibody is then detected by a secondary antibody conjugated to an enzyme (like Horseradish Peroxidase - HRP), which catalyzes a colorimetric or chemiluminescent reaction.

-

Data Analysis: The signal intensity is measured using a plate reader. The percentage of kinase inhibition is calculated relative to the vehicle control. IC50 values are then determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.[5]

Other high-throughput methods include radiometric assays that track the transfer of radiolabeled phosphate (³²P or ³³P) from ATP to a substrate, and fluorescence- or luminescence-based assays that measure the amount of ATP consumed or ADP produced.[7]

Affected Signaling Pathways

Dacomitinib exerts its anticancer effects by inhibiting the signaling cascades downstream of the HER family of receptors.[3] Upon ligand binding (e.g., EGF), these receptors dimerize and autophosphorylate, creating docking sites for adaptor proteins that activate key pathways promoting cell proliferation, survival, and differentiation.[3][8][9] By blocking this initial phosphorylation step, Dacomitinib effectively shuts down these oncogenic signals.

The two major pathways inhibited by Dacomitinib are:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation and differentiation.[3][9]

-

PI3K-AKT-mTOR Pathway: This cascade is critical for promoting cell survival, growth, and proliferation while inhibiting apoptosis.[3][9][10]

References

- 1. mims.com [mims.com]

- 2. Phase I and pharmacokinetic study of dacomitinib (PF-00299804), an oral irreversible, small molecule inhibitor of human epidermal growth factor receptor-1, -2, and -4 tyrosine kinases, in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Dacomitinib? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Dacomitinib in lung cancer: a “lost generation” EGFR tyrosine-kinase inhibitor from a bygone era? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bellbrooklabs.com [bellbrooklabs.com]

- 8. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ClinPGx [clinpgx.org]

- 10. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]

Navigating the Stability Landscape of Dacomitinib-d10: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical stability of Dacomitinib-d10, a deuterated isotopologue of the potent, irreversible pan-HER tyrosine kinase inhibitor, Dacomitinib. Understanding the stability profile of this compound is critical for its accurate use in research and development, ensuring the integrity of experimental results and the quality of pharmaceutical preparations. This document outlines key stability characteristics, storage recommendations, and detailed experimental protocols for stability assessment, supplemented with visual representations of relevant biological pathways and analytical workflows.

Core Physical and Chemical Properties

This compound, with the chemical formula C24H15D10ClFN5O2, possesses a molecular weight of approximately 479.9 g/mol .[1] It typically presents as a white to off-white solid.[2] The introduction of ten deuterium atoms in place of hydrogen atoms may influence its metabolic profile, potentially leading to altered pharmacokinetic properties compared to the non-deuterated parent compound, Dacomitinib.[2][3]

Solubility and Polymorphism:

Dacomitinib is characterized as a non-hygroscopic, white to pale yellow powder that is practically insoluble in water.[4] It is classified as a Biopharmaceutical Classification System (BCS) Class II substance, indicating low solubility and high permeability.[4] While this compound's solubility is stated to be slight in water and soluble in organic solvents like dimethyl sulfoxide (DMSO), its stability and solubility can be influenced by pH changes.[2] The parent compound, Dacomitinib, is known to exhibit polymorphism, with three identified forms: monohydrate Form A, monohydrate Form B, and anhydrous Form C. Dacomitinib monohydrate Form A is the thermodynamically stable form used in commercial formulations.[4]

Stability Profile and Degradation

This compound is considered stable under normal storage conditions.[2] However, for optimal stability, it is crucial to protect the compound from light and moisture.[2] Insights into the degradation pathways of this compound can be extrapolated from studies on its non-deuterated counterpart.

Forced degradation studies on Dacomitinib have revealed its susceptibility to degradation under various stress conditions, including acidic, basic, oxidative, and photolytic conditions. These studies are essential for developing stability-indicating analytical methods capable of separating the intact drug from its degradation products.

Table 1: Summary of Dacomitinib Forced Degradation Studies

| Stress Condition | Observations | Reference |

| Acidic | Significant degradation observed. | [5][6] |

| Basic | Significant degradation observed. | [5][6] |

| Oxidative | Significant degradation observed. | [5][6] |

| Thermal | Stable or minor degradation. | [5][6] |

| Photolytic | Stable or minor degradation. | [5][6] |

Recommended Storage and Handling

Based on the available data for Dacomitinib and this compound, the following storage and handling guidelines are recommended:

-

Temperature: The commercial formulation of Dacomitinib, VIZIMPRO®, is stored at a controlled room temperature of 20 °C to 25 °C (68 °F to 77 °F), with excursions permitted between 15 °C to 30 °C (59 °F to 86 °F).[7][8]

-

Light and Moisture: this compound should be protected from light and moisture.[2]

-

General Handling: When handling the compound, especially if tablets or capsules are crushed, it is important to minimize dust generation and accumulation and use appropriate personal protective equipment to avoid contact with eyes, skin, and clothing.[9]

The approved shelf-life for the commercial Dacomitinib tablets is 60 months when stored in HDPE bottles with a polypropylene cap or in aluminum foil blisters at 30°C.[4]

Experimental Protocols

Stability-Indicating RP-HPLC Method for Dacomitinib and its Impurities

This protocol is adapted from validated methods for the analysis of Dacomitinib and its related impurities, which can be applied to assess the stability of this compound.[5][6]

1. Chromatographic Conditions:

-

Column: Agilent ZORBAX Eclipse (250×4.6 mm; 5 µm id)

-

Mobile Phase: 0.1M sodium perchlorate (pH 5.6) and acetonitrile in a ratio of 20:80 (V/V)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 253 nm

-

Mode: Isocratic

2. Standard and Sample Preparation:

-

Standard Solution: Prepare a standard solution of this compound in a suitable solvent (e.g., a mixture of the mobile phase) at a concentration of 100 µg/mL.

-

Sample Solution for Stability Testing: Subject this compound to various stress conditions (e.g., 0.1N HCl for acidic, 0.1N NaOH for basic, 3% H2O2 for oxidative, heat at 60°C, and exposure to UV light). After the specified time, neutralize the acidic and basic solutions and dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

3. Method Validation Parameters:

The method should be validated for specificity, linearity, precision, accuracy, robustness, and sensitivity (LOD and LOQ) according to ICH guidelines. For Dacomitinib, the detection limits for its impurities were found to be in the range of 0.025-0.06 µg/mL.[5][6]

Metabolic Stability Assay in Rat Liver Microsomes (RLMs)

This protocol is based on a validated LC-MS/MS assay for Dacomitinib and can be used to investigate the metabolic stability of this compound.[10]

1. Incubation:

-

Incubate this compound (e.g., at a final concentration of 1 µM) with rat liver microsomes (e.g., 1 mg/mL) in a phosphate buffer (pH 7.4) containing an NADPH-generating system.

-

Conduct the incubation at 37°C in a shaking water bath.

-

Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

2. Sample Preparation:

-

Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard (e.g., Lapatinib).

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS.

3. LC-MS/MS Conditions:

-

Column: A reversed-phase C18 column.

-

Mobile Phase: An isocratic mobile phase suitable for separating the analyte and internal standard.

-

Detection: Mass spectrometry in multiple reaction monitoring (MRM) mode to detect the parent compound and any potential metabolites.

4. Data Analysis:

-

Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) to assess the metabolic stability. For Dacomitinib, the in vitro t1/2 in RLMs was reported to be 157.5 minutes, with an intrinsic clearance of 0.97 mL/min/kg.[10]

Visualizing the Context: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of Dacomitinib's mechanism of action and the process of stability testing, the following diagrams have been generated.

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Caption: Workflow for stability-indicating HPLC method development.

Conclusion

This technical guide consolidates the current understanding of the physical and chemical stability of this compound. While specific stability data for the deuterated form is limited, a robust stability profile can be inferred from the extensive studies conducted on Dacomitinib. The provided experimental protocols offer a solid foundation for researchers to conduct their own stability assessments, ensuring the reliable use of this compound in their studies. The visualization of the EGFR signaling pathway further contextualizes the compound's mechanism of action, highlighting the importance of maintaining its chemical integrity for potent and specific inhibition. As with any research compound, it is recommended that users perform their own stability assessments under their specific experimental conditions.

References

- 1. Dacomitinib | C24H25ClFN5O2 | CID 11511120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound (EVT-12556396) [evitachem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. tmda.go.tz [tmda.go.tz]

- 5. sciencegate.app [sciencegate.app]

- 6. sdiarticle4.com [sdiarticle4.com]

- 7. pfizermedical.com [pfizermedical.com]

- 8. pfizermedical.com [pfizermedical.com]

- 9. cdn.pfizer.com [cdn.pfizer.com]

- 10. Validated LC-MS/MS assay for quantification of the newly approved tyrosine kinase inhibitor, dacomitinib, and application to investigating its metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantification of Dacomitinib using Dacomitinib-d10 as an Internal Standard in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dacomitinib is a potent, second-generation, irreversible tyrosine kinase inhibitor (TKI) that targets the human epidermal growth factor receptor (HER) family (EGFR/HER1, HER2, and HER4).[1][2] It is approved for the first-line treatment of patients with metastatic non-small cell lung cancer (NSCLC) with EGFR-activating mutations.[3][4] Accurate and reliable quantification of dacomitinib in biological matrices is crucial for pharmacokinetic (PK) studies, which inform dosing regimens and assess drug exposure-response relationships. The use of a stable isotope-labeled internal standard (IS), such as Dacomitinib-d10, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its ability to compensate for variability in sample preparation and matrix effects.

These application notes provide a detailed protocol for the determination of dacomitinib in plasma samples using this compound as an internal standard, based on validated LC-MS/MS methods.

Mechanism of Action: Dacomitinib Signaling Pathway

Dacomitinib exerts its therapeutic effect by irreversibly binding to the kinase domain of EGFR, HER2, and HER4, thereby inhibiting their autophosphorylation and downstream signaling. This blockade disrupts key pathways responsible for cell proliferation, survival, and metastasis, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[5]

Caption: Dacomitinib inhibits EGFR signaling, blocking downstream pathways.

Experimental Protocols

This section details the materials and methods for the quantification of dacomitinib in plasma.

Materials and Reagents

-

Dacomitinib reference standard

-

This compound internal standard

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Ultrapure water

-

Human plasma (with anticoagulant, e.g., K2EDTA)

Stock and Working Solutions

-

Dacomitinib Stock Solution (1 mg/mL): Accurately weigh and dissolve dacomitinib in a suitable solvent such as methanol or DMSO.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent such as methanol or DMSO.

-

Working Solutions: Prepare serial dilutions of the dacomitinib stock solution in 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration of 50 ng/mL in acetonitrile.[1]

Sample Preparation (Protein Precipitation)

The protein precipitation method is a simple and rapid technique for sample preparation.

Caption: Workflow for plasma sample preparation by protein precipitation.

Protocol:

-

To 100 µL of plasma sample in a microcentrifuge tube, add 50 µL of the this compound internal standard working solution (50 ng/mL).[1]

-

Vortex the mixture for 30 seconds.[1]

-

Add 250 µL of acetonitrile to precipitate plasma proteins.[1]

-

Vortex again for 3 minutes.[1]

-

Centrifuge the samples at 4000 rpm for 10 minutes at 4°C.[1]

-

Transfer 200 µL of the clear supernatant to a clean tube or 96-well plate.[1]

-

Add 100 µL of ultrapure water and vortex for 1 minute.[1]

-

Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following are typical LC-MS/MS parameters for the analysis of dacomitinib.

Caption: General analytical workflow for LC-MS/MS analysis.

Table 1: LC-MS/MS Instrumental Parameters

| Parameter | Typical Value |

| Liquid Chromatography | |

| Column | Phenomenex Kinetex C18 (2.1 mm x 50 mm, 5 µm) or equivalent |

| Mobile Phase A | 25% Ammonia Liquor in Ultrapure Water (1:2000, v/v)[1] or 0.1% Formic Acid in Water |

| Mobile Phase B | Methanol:Acetonitrile (1:1, v/v)[1] or Acetonitrile |

| Flow Rate | 0.45 - 0.8 mL/min[5] |

| Injection Volume | 10 µL |

| Column Temperature | 22 ± 1 °C[6] |

| Run Time | 3 - 4 minutes |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS System | Triple Quadrupole |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) |

| Dacomitinib Transition | m/z 470.2 → 319.2[1] |

| This compound Transition | m/z 480.2 → 319.2[1] |

| Source Temperature | 550°C[1] |

| Ion Source Gas 1 | 30 psi[1] |

| Ion Source Gas 2 | 40 psi[1] |

| Curtain Gas | 20 psi[1] |

| Collision Energy | 45 eV[1] |

| Declustering Potential | 105 V[1] |

Method Validation Summary

The bioanalytical method should be validated according to regulatory guidelines such as those from the FDA and ICH. Key validation parameters are summarized below.

Table 2: Calibration Curve and Quality Control Sample Concentrations

| Sample Type | Concentration (ng/mL) |

| Calibration Standards | 0.5, 1.0, 4.0, 10.0, 25.0, 40.0, 50.0[1] |

| Lower Limit of Quantification (LLOQ) | 0.5[1] |

| Quality Control - Low (LQC) | 1.5[1] |

| Quality Control - Medium (MQC) | 6.0, 20.0[1] |

| Quality Control - High (HQC) | 37.5[1] |

| Quality Control - Dilution (QCDC) | 75.0 (with a 1:4 dilution)[1] |

Table 3: Summary of Method Performance (Acceptance Criteria based on FDA/ICH Guidelines)

| Validation Parameter | Acceptance Criteria |

| Linearity | |

| Correlation Coefficient (r²) | ≥ 0.99 |

| Accuracy & Precision | |

| LLOQ | Accuracy: within ±20% of nominal valuePrecision: ≤ 20% CV |

| QCs (Low, Medium, High) | Accuracy: within ±15% of nominal valuePrecision: ≤ 15% CV |

| Recovery | |

| Extraction Recovery | Consistent, precise, and reproducible |

| Matrix Effect | |

| Should be assessed to ensure no significant ion suppression or enhancement | |

| Stability | |

| Bench-top, Freeze-thaw, Long-term | Analyte should be stable under expected storage and processing conditions |

Conclusion

The use of this compound as an internal standard in LC-MS/MS assays provides a robust and reliable method for the quantification of dacomitinib in plasma samples. The detailed protocols and validation data presented in these application notes offer a solid foundation for researchers and drug development professionals to implement this methodology in their pharmacokinetic studies, ensuring high-quality data that meets regulatory expectations.

References

- 1. Dacomitinib Monograph for Professionals - Drugs.com [drugs.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. fda.gov [fda.gov]

- 4. Dacomitinib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. What is the mechanism of Dacomitinib? [synapse.patsnap.com]

- 6. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]

Application Note: Quantification of Dacomitinib in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantification of dacomitinib in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Dacomitinib, an irreversible pan-ErbB tyrosine kinase inhibitor, is approved for the treatment of metastatic non-small cell lung cancer.[1][2] The presented protocol utilizes a straightforward protein precipitation for sample preparation and offers a rapid chromatographic run time. The method has been validated according to regulatory guidelines and is suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Dacomitinib is a second-generation, irreversible tyrosine kinase inhibitor that targets the human epidermal growth factor receptor (EGFR) family.[2][3] Monitoring its concentration in plasma is crucial for understanding its pharmacokinetic profile and for optimizing patient dosage. This document provides a detailed protocol for the extraction and quantification of dacomitinib from human plasma, employing a validated LC-MS/MS method that ensures high selectivity and sensitivity.

Dacomitinib Signaling Pathway

Dacomitinib exerts its therapeutic effect by inhibiting the signaling pathways downstream of the ErbB family of receptors (EGFR/HER1, HER2, and HER4). Upon ligand binding, these receptors dimerize and autophosphorylate, initiating a cascade of intracellular signals that promote cell proliferation, survival, and migration.[4] Key downstream pathways include the RAS-RAF-MEK-ERK and the PI3K-AKT pathways.[4][5] By irreversibly binding to the ATP-binding site of the kinase domain, dacomitinib blocks these signaling cascades, leading to the inhibition of tumor growth.[5]

Caption: Dacomitinib Inhibition of the EGFR Signaling Pathway.

Experimental Protocol

This protocol is based on established and validated methods for the quantification of dacomitinib in human plasma.[1][4]

Materials and Reagents

-

Dacomitinib reference standard

-

Internal Standard (IS), e.g., Ibrutinib, Lapatinib, or a stable isotope-labeled dacomitinib (dacomitinib-D10)[4]

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Human plasma (K2EDTA)

Equipment

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

-

Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source

-

Analytical column (e.g., C18, 2.1 x 50 mm, 5 µm)[1]

-

Microcentrifuge

-

Vortex mixer

-

Pipettes

Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.

-

Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.[1]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

Caption: Sample Preparation Workflow.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters. Instrument-specific optimization may be required.

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | ACE Excel C18 (2.1 mm × 50.0 mm, 5 µm)[1] |

| Mobile Phase A | 5 mM Ammonium acetate in 0.1% formic acid[1] |

| Mobile Phase B | Acetonitrile[1] |

| Flow Rate | 0.4 mL/min |

| Gradient | Refer to specific validated methods for gradient details |

| Injection Volume | 5-10 µL |

| Column Temperature | 40°C |

| Run Time | Approximately 4 minutes[1] |

Table 2: Mass Spectrometric Conditions

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[3] |

| MRM Transitions | Dacomitinib: m/z 470.4 → 385.0[1] Internal Standard (example): m/z 480.2 → 385.1 (this compound)[1] |

| Collision Energy | Optimized for each transition |

| Declustering Potential | Optimized for each transition |

| Source Temperature | 550°C |

Method Validation Summary

The described method has been validated according to the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines.[1] A summary of the validation parameters is provided below.

Table 3: Method Validation Parameters

| Parameter | Typical Range/Value |

| Linearity Range | 0.25 - 100 ng/mL[1] |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL[1] |

| Intra- and Inter-assay Precision (%CV) | < 15% (< 20% at LLOQ) |

| Intra- and Inter-assay Accuracy (%Bias) | Within ±15% (±20% at LLOQ) |

| Extraction Recovery | > 85% |

| Matrix Effect | Minimal and compensated by the internal standard |

| Stability | Stable under various storage and handling conditions (freeze-thaw, short-term, long-term) |

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and efficient means for the quantification of dacomitinib in human plasma. The simple sample preparation and rapid analysis time make it well-suited for high-throughput applications in clinical and research settings. The method's validation demonstrates its accuracy, precision, and robustness, ensuring high-quality data for pharmacokinetic and therapeutic drug monitoring studies.

References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of action of erbB tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. ClinPGx [clinpgx.org]

- 5. What is the mechanism of Dacomitinib? [synapse.patsnap.com]

Application Notes and Protocols for UPLC-MS/MS Detection of Dacomitinib and Dacomitinib-d10

For Researchers, Scientists, and Drug Development Professionals